6,7-Dibromo-2-naphthimidamide
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Overview
Description
6,7-Dibromo-2-naphthimidamide is a chemical compound with the molecular formula C₁₁H₈Br₂N₂ It is a derivative of naphthalimide, characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-2-naphthimidamide typically involves the bromination of 2-naphthimidamide. The process begins with the preparation of 2-naphthimidamide, which is then subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dibromo-2-naphthimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6,7-Dibromo-2-naphthimidamide has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-2-naphthimidamide involves its interaction with molecular targets such as DNA and proteins. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition of biological processes like DNA replication and protein synthesis. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- 6,7-Dibromo-1,8-naphthalimide
- 4,5,6-Tribromo-2-naphthimidamide
- 6,7-Dichloro-2-naphthimidamide
Comparison: 6,7-Dibromo-2-naphthimidamide is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different electronic properties and biological activities, making it a distinct compound in its class .
Properties
Molecular Formula |
C11H8Br2N2 |
---|---|
Molecular Weight |
328.00 g/mol |
IUPAC Name |
6,7-dibromonaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H8Br2N2/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H3,14,15) |
InChI Key |
VOOTWZFBDQAPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=N)N |
Origin of Product |
United States |
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